Methyl g-(Boc-amino)-b-oxo-benzenepentanoate
Description
Methyl γ-(Boc-amino)-β-oxo-benzenepentanoate is a synthetic intermediate characterized by a benzenedicarboxylate backbone modified with a β-keto ester group and a γ-amino moiety protected by a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in peptide synthesis and foldamer construction due to its dual functionality: the Boc group acts as a temporary protective shield for the amine, while the β-keto ester enables reactivity in coupling reactions . Its structural features promote applications in designing aromatic β-sheet foldamers, where the Boc-amino methyl ester serves as a turn-inducing unit to stabilize helical conformations .
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(14(19)11-15(20)22-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKZVTSVPKOTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as methyl 4-oxo-4-phenylbutanoate and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Formation of the Final Compound: The protected amino group is then introduced into the methyl 4-oxo-4-phenylbutanoate through a nucleophilic substitution reaction, forming methyl g-(Boc-amino)-b-oxo-benzenepentanoate.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions for Boc Removal: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Chemistry
In organic synthesis, methyl g-(Boc-amino)-b-oxo-benzenepentanoate is used as an intermediate for the preparation of more complex molecules. Its stability and reactivity make it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize peptide-based drugs. The Boc-protected amino group allows for selective deprotection and subsequent coupling reactions, facilitating the construction of peptide chains.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate helps streamline the production process, ensuring high purity and yield of the final product.
Mechanism of Action
The mechanism by which methyl g-(Boc-amino)-b-oxo-benzenepentanoate exerts its effects is primarily through its reactivity in chemical reactions. The Boc-protected amino group can be selectively deprotected, allowing for subsequent reactions with various electrophiles. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over reaction pathways is required.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares key functional groups with other Boc-protected amino acid esters and β-keto esters. Below is a comparative analysis:
Key Observations :
- Boc Protection: Unlike simpler Boc-amino esters (e.g., Boc-Gly-l-Pro-OMe), the target compound integrates a β-keto ester, enhancing its versatility in forming enolate intermediates for cross-coupling reactions .
- β-Keto Ester Reactivity : Methylacetoacetate lacks the Boc-protected amine but shares the β-keto ester motif, which is pivotal in Claisen condensations. The target compound’s aromatic backbone, however, confers rigidity, making it superior for foldamers .
- Morpholine Derivatives: Methyl 3-(4-morpholino)benzoate highlights the role of heterocyclic groups in modulating solubility and reactivity, but it lacks the amino protection crucial for stepwise peptide assembly .
Stability and Reactivity
- Thermal Stability : The aromatic backbone enhances thermal stability compared to aliphatic analogs like Methylacetoacetate, which decomposes at lower temperatures .
- Enolate Formation: The β-keto ester facilitates enolate generation, enabling nucleophilic attacks—a feature shared with Methylacetoacetate but optimized in the target compound for regioselective modifications .
Foldamer Design
In , the compound’s incorporation into aromatic β-sheet foldamers resulted in well-defined helical structures confirmed by X-ray crystallography. The Boc group’s steric bulk prevents undesired aggregation, while the β-keto ester stabilizes turn conformations .
Biological Activity
Methyl g-(Boc-amino)-b-oxo-benzenepentanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, cytotoxicity, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protected amino group, a keto group, and a benzenepentanoate moiety. This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
- Cytotoxic Effects : Preliminary studies indicate that it may exhibit cytotoxic properties against certain cancer cell lines.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound. The compound has shown promising results in vitro against various cancer cell lines:
These results indicate that this compound has significant cytotoxic effects, warranting further investigation into its mechanisms.
Study 1: Cytotoxicity Evaluation
In a study published in , researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with different concentrations of the compound. Results confirmed significant reductions in viability, particularly in MCF-7 and HeLa cells.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity against common pathogens. The results indicated that this compound exhibited notable inhibition zones in agar diffusion assays against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
